![molecular formula C20H20N6O6 B11944381 N'~1~,N'~6~-bis[(E)-(3-nitrophenyl)methylidene]hexanedihydrazide](/img/structure/B11944381.png)
N'~1~,N'~6~-bis[(E)-(3-nitrophenyl)methylidene]hexanedihydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ADIPIC BIS((3-NITROBENZYLIDENE)HYDRAZIDE) is a chemical compound with the molecular formula C20H20N6O6 and a molecular weight of 440.41 g/mol It is known for its unique structure, which includes two 3-nitrobenzylidene hydrazide groups connected by an adipic acid moiety
Métodos De Preparación
The synthesis of ADIPIC BIS((3-NITROBENZYLIDENE)HYDRAZIDE) typically involves the reaction of adipic acid dihydrazide with 3-nitrobenzaldehyde . The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
ADIPIC BIS((3-NITROBENZYLIDENE)HYDRAZIDE) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrazide groups can participate in nucleophilic substitution reactions with electrophiles.
Condensation: The compound can form Schiff bases with aldehydes and ketones under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various electrophiles and nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
ADIPIC BIS((3-NITROBENZYLIDENE)HYDRAZIDE) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s ability to form Schiff bases makes it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of ADIPIC BIS((3-NITROBENZYLIDENE)HYDRAZIDE) involves its ability to form Schiff bases with aldehydes and ketones. This reaction is facilitated by the presence of the hydrazide groups, which act as nucleophiles.
Comparación Con Compuestos Similares
ADIPIC BIS((3-NITROBENZYLIDENE)HYDRAZIDE) can be compared with other similar compounds, such as:
- ADIPIC BIS((1-NAPHTHYLMETHYLENE)HYDRAZIDE)
- ADIPIC BIS((4-HYDROXY-3-METHOXYBENZYLIDENE)HYDRAZIDE)
- ADIPIC BIS((2-HYDROXYBENZYLIDENE)HYDRAZIDE)
- ADIPIC BIS((ALPHA,4-DIMETHYLBENZYLIDENE)HYDRAZIDE)
These compounds share a similar core structure but differ in the substituents attached to the benzylidene hydrazide groups.
Propiedades
Fórmula molecular |
C20H20N6O6 |
|---|---|
Peso molecular |
440.4 g/mol |
Nombre IUPAC |
N,N'-bis[(E)-(3-nitrophenyl)methylideneamino]hexanediamide |
InChI |
InChI=1S/C20H20N6O6/c27-19(23-21-13-15-5-3-7-17(11-15)25(29)30)9-1-2-10-20(28)24-22-14-16-6-4-8-18(12-16)26(31)32/h3-8,11-14H,1-2,9-10H2,(H,23,27)(H,24,28)/b21-13+,22-14+ |
Clave InChI |
OIGXARFYWZPPQG-JFMUQQRKSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)CCCCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CCCCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


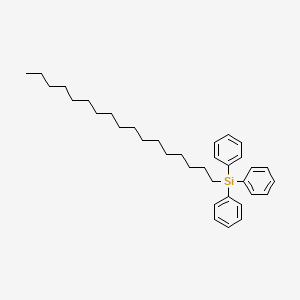


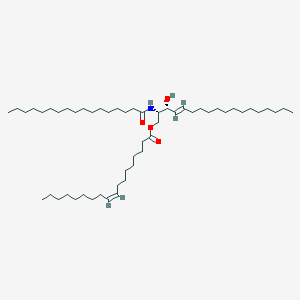
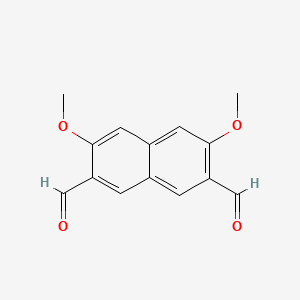
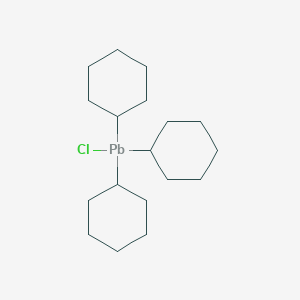

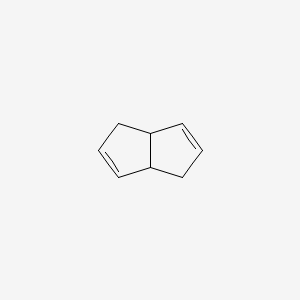
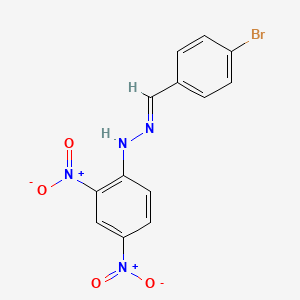

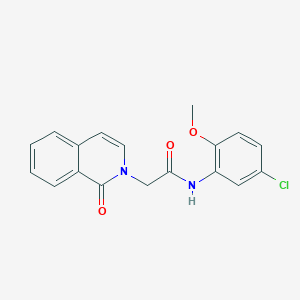
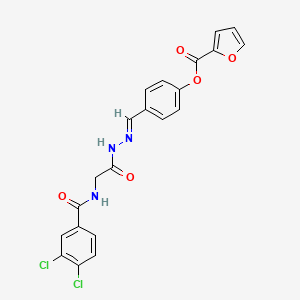
![N-[4-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)phenyl]acetamide](/img/structure/B11944408.png)

